Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate
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Overview
Description
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is an organic compound with the molecular formula C9H17NO4 It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group and an oxoethyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate typically involves the reaction of ethyl 2-amino propanoate with ethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, oxidized, or substituted compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate
- Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylate
Uniqueness
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of ethoxy and oxoethyl groups attached to the amino group makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-10-7(3)9(12)14-5-2/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDNCRATXAUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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